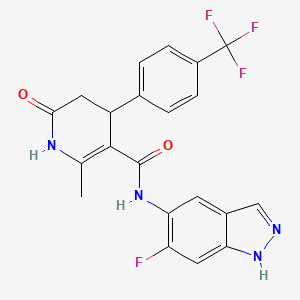

GSK429286A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Kinase Inhibition

The molecule possesses a hinge-binding moiety commonly found in kinase inhibitors. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for developing drugs for cancer, inflammation, and other diseases . Further research is needed to determine if this specific compound can target specific kinases of therapeutic interest.

Medicinal Chemistry

The structure incorporates several functional groups known to be beneficial for drug-likeness properties, such as the fluorine atom and the amide bond. These features can influence factors like absorption, distribution, metabolism, and excretion (ADME) in the body . Studying this compound could provide insights for medicinal chemists designing new drugs.

Computer-Aided Drug Design (CADD)

The structure of N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide could be used in CADD studies to identify potential targets for its biological activity. In CADD, computational methods are used to virtually screen libraries of compounds for interaction with specific proteins or biological processes .

GSK429286A is a synthetic compound that serves as a selective inhibitor of Rho-associated protein kinase 1 and 2 (ROCK1 and ROCK2). With an impressive potency, it exhibits IC50 values of 14 nM for ROCK1 and 63 nM for ROCK2, making it a significant tool in pharmacological research targeting the Rho-kinase signaling pathway. The molecular formula of GSK429286A is C21H16F4N4O2, with a molecular weight of 432.4 Da. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular and inflammatory diseases .

- Fluorine atom: Can be slightly irritating upon contact [].

- Carboxamide group: Generally stable but may decompose under extreme conditions [].

Future Research Directions

- Synthesis and characterization of the molecule.

- Investigation of its biological activity through in vitro and in vivo studies.

- Exploration of potential therapeutic applications.

GSK429286A primarily functions by inhibiting the phosphorylation of myosin light chains, which are crucial for smooth muscle contraction. The inhibition of ROCK activity leads to relaxation of smooth muscle and reduced vascular tone. In experimental models, GSK429286A has demonstrated the ability to reverse adrenaline-induced contractions in rat aortic rings with an IC50 of approximately 190 nM . The compound's mechanism involves blocking the signaling pathways that promote actin-myosin interactions, thereby influencing various physiological processes such as blood pressure regulation and cell migration .

GSK429286A exhibits a range of biological activities attributed to its inhibition of ROCK signaling. In vivo studies have shown that oral administration in spontaneously hypertensive rats leads to significant reductions in mean arterial pressure, with maximum decreases observed up to 50 mmHg within two hours post-treatment at a dosage of 30 mg/kg . Additionally, it has been found to restore serum-induced transwell migration in breast cancer cell lines, indicating its potential role in cancer metastasis management . The compound also displays anti-inflammatory properties, as evidenced by its efficacy in reducing airway hyperreactivity in allergic asthma models .

The synthesis of GSK429286A involves several steps beginning from catechol-derived nitroalkenes. A notable method described includes an asymmetric synthesis process that utilizes a cyclic nitronate route. This method allows for efficient construction of the compound through various chemical transformations including acylation and reduction steps. For instance, one synthesis route involves dissolving enantiopure pivalate in acetic acid followed by the addition of sodium cyanoborohydride under controlled conditions to yield the desired product .

GSK429286A has promising applications in several therapeutic areas:

- Cardiovascular Diseases: Its ability to lower blood pressure makes it a candidate for treating hypertension.

- Cancer: By modulating cell migration and invasion, it may serve as a therapeutic agent against metastasis.

- Respiratory Disorders: Its anti-inflammatory effects suggest potential use in managing conditions like asthma.

- Neurological Disorders: Research is ongoing into its effects on neuroprotection and neuronal health .

Interaction studies have highlighted GSK429286A's unique profile compared to other ROCK inhibitors. For example, while traditional ROCK inhibitors like Y27632 also inhibit ROCK activity, GSK429286A shows distinct effects on downstream signaling pathways such as MYPT phosphorylation at Thr850, indicating a more nuanced interaction with cellular mechanisms . Furthermore, studies have demonstrated that GSK429286A can influence various cellular processes without significantly affecting normal cell migration patterns.

| Compound Name | IC50 (ROCK1) | IC50 (ROCK2) | Unique Features |

|---|---|---|---|

| GSK429286A | 14 nM | 63 nM | Selective inhibition; significant antihypertensive effect |

| Y27632 | 100 nM | 300 nM | Non-selective; widely used in research |

| Fasudil | 10 µM | Not specified | Approved for cerebral vasospasm treatment |

| Hydroxyfasudil | 1 µM | Not specified | Similar mechanism; used for ischemic stroke |

GSK429286A's selectivity and potency make it particularly valuable for both research and potential therapeutic applications compared to these similar compounds .

Molecular Characterization

Chemical Formula and Molecular Weight

GSK429286A possesses the molecular formula C21H16F4N4O2, indicating a complex organic structure containing 21 carbon atoms, 16 hydrogen atoms, 4 fluorine atoms, 4 nitrogen atoms, and 2 oxygen atoms. The molecular weight of this compound has been consistently reported as 432.37 grams per mole across multiple analytical sources. This relatively substantial molecular weight reflects the compound's complex polycyclic structure and the presence of multiple heteroatoms, particularly the four fluorine substituents that contribute significantly to the overall molecular mass.

The precision of these molecular parameters has been confirmed through various analytical techniques, with different suppliers and research institutions consistently reporting identical values. The molecular mass has also been independently calculated as 432.12 atomic mass units using advanced computational chemistry methods. These consistent measurements across multiple sources provide confidence in the accuracy of the fundamental molecular characteristics of GSK429286A.

| Parameter | Value | Source Confirmation |

|---|---|---|

| Molecular Formula | C21H16F4N4O2 | Multiple sources |

| Molecular Weight | 432.37 g/mol | Multiple sources |

| Molecular Mass | 432.12 amu | Computational calculation |

IUPAC Nomenclature and Alternative Names

The official IUPAC nomenclature for GSK429286A is N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide. This systematic name accurately describes the complete molecular structure, including the indazole ring system, the dihydropyridine core, and the various substituent groups. Alternative IUPAC naming conventions have also been reported, including N-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamide.

The compound is known by several alternative names in scientific literature and commercial sources. The most commonly used alternative designation is RHO-15, which appears frequently in research publications and commercial chemical catalogs. Other recognized names include GSK 429286, GSK-429286, and various formatting variations of the primary identifier. The compound has been assigned the Chemical Abstracts Service registry number 864082-47-3, which serves as a unique identifier in chemical databases worldwide.

The systematic naming convention reflects the compound's classification as a dihydropyridone indazole amide, highlighting its membership in this specific chemical class. This nomenclature system provides researchers with precise structural information and facilitates accurate communication about the compound in scientific literature.

Structural Conformation and Functional Groups

GSK429286A exhibits a complex three-dimensional molecular architecture characterized by multiple ring systems and functional groups that contribute to its distinctive chemical properties. The core structure features a 3,4-dihydro-2(1H)-pyridone ring system, which serves as the central scaffold for the molecule. This dihydropyridone core adopts a specific conformational arrangement that influences the spatial orientation of attached substituents and affects the compound's overall chemical behavior.

The indazole ring system represents another critical structural element, connected to the dihydropyridone core through an amide linkage. This indazole moiety contains a fluorine substituent at the 6-position, which significantly influences the electronic properties of the aromatic system. The presence of this fluorine atom affects both the electron density distribution within the indazole ring and the compound's hydrogen bonding capabilities.

A particularly notable structural feature is the 4-(trifluoromethyl)phenyl substituent attached to the dihydropyridone ring. The trifluoromethyl group (-CF3) is a highly electronegative functional group that dramatically alters the electronic characteristics of the attached phenyl ring. This substituent contributes significantly to the compound's lipophilicity and influences its solubility characteristics in various solvents.

The amide functional group connecting the indazole and dihydropyridone portions of the molecule provides structural rigidity and potential for hydrogen bonding interactions. The carbonyl oxygen and amide nitrogen atoms serve as potential hydrogen bond acceptor and donor sites, respectively, which affects the compound's interactions with solvents and other molecules.

Physical and Chemical Properties

Solubility Parameters

GSK429286A demonstrates distinct solubility characteristics that vary significantly depending on the solvent system employed. In dimethyl sulfoxide, the compound exhibits excellent solubility, with reported values ranging from 51 milligrams per milliliter to 87 milligrams per milliliter. This high solubility in dimethyl sulfoxide is attributed to the compound's ability to form favorable interactions with this polar aprotic solvent through its multiple heteroatoms and aromatic ring systems.

The compound shows markedly different behavior in alcoholic solvents. In absolute ethanol, GSK429286A demonstrates limited solubility, with maximum concentrations of approximately 2 milligrams per milliliter achievable under standard conditions. However, solubility can be enhanced to approximately 4 milligrams per milliliter through gentle warming and ultrasonic treatment. This temperature and agitation dependence suggests that kinetic factors may limit dissolution under ambient conditions.

Aqueous solubility represents the most challenging aspect of GSK429286A's solubility profile. The compound is essentially insoluble in water under standard conditions, reflecting the predominance of hydrophobic structural elements including the trifluoromethyl-substituted phenyl ring and the aromatic indazole system. This poor aqueous solubility necessitates the use of organic solvents or specialized formulation techniques for experimental applications.

| Solvent | Solubility | Conditions | Reference |

|---|---|---|---|

| Dimethyl sulfoxide | 51-87 mg/mL | Room temperature | |

| Ethanol | 2-4 mg/mL | Warming/ultrasonic | |

| Water | Insoluble | Standard conditions |

Stability Characteristics

The stability profile of GSK429286A has been extensively characterized under various storage and handling conditions. The compound demonstrates excellent long-term stability when stored as a solid powder at -20°C, with recommended storage periods extending up to three years under these conditions. At slightly elevated storage temperatures of 4°C, the compound maintains acceptable stability for up to two years, indicating reasonable tolerance to minor temperature fluctuations.

Light sensitivity represents an important consideration for GSK429286A storage and handling. The compound requires protection from prolonged exposure to light to maintain its chemical integrity. This photosensitivity likely relates to the presence of the aromatic ring systems and the carbonyl functional groups, which can undergo photochemical reactions under certain illumination conditions.

Solution stability characteristics reveal important limitations for practical applications. When dissolved in dimethyl sulfoxide, GSK429286A solutions can be stored at -20°C for up to six months, while storage at -20°C is recommended for only one month. These relatively short solution storage times suggest that the compound may be susceptible to degradation processes in solution, possibly including hydrolysis or oxidation reactions.

The compound's stability profile indicates the importance of proper handling procedures and storage conditions to maintain chemical integrity. Recommended protocols include preparation of stock solutions immediately before use and aliquoting into working volumes to minimize repeated freeze-thaw cycles. These precautions help preserve the compound's chemical properties and ensure reproducible experimental results.

Spectroscopic Profile

The spectroscopic characterization of GSK429286A provides detailed insights into its molecular structure and chemical environment. Nuclear magnetic resonance spectroscopy has been employed to confirm the compound's structural identity, with reported spectra conforming to the expected structural features. The complex aromatic region of the proton nuclear magnetic resonance spectrum reflects the presence of multiple aromatic ring systems, including the indazole moiety and the trifluoromethyl-substituted phenyl ring.

The presence of multiple fluorine atoms in GSK429286A makes fluorine-19 nuclear magnetic resonance spectroscopy particularly informative for structural characterization. The compound contains fluorine atoms in two distinct chemical environments: the single fluorine substituent on the indazole ring and the three equivalent fluorine atoms of the trifluoromethyl group. These different environments produce characteristic chemical shifts that can be used for structural confirmation and purity assessment.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for GSK429286A. The molecular ion peak appears at mass-to-charge ratio 432, consistent with the calculated molecular weight. Fragmentation patterns observed in mass spectrometric analysis provide insights into the compound's structural stability and typical bond cleavage pathways under ionization conditions.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the compound's functional groups. The amide carbonyl group produces a distinctive absorption band, while the aromatic ring systems contribute to the fingerprint region of the spectrum. The carbon-fluorine bonds of both the trifluoromethyl group and the indazole fluorine substituent produce characteristic absorption features in the lower frequency regions of the infrared spectrum.

Synthetic Pathways and Production Methods

Chemical Synthesis Methodologies

The synthesis of GSK429286A involves sophisticated organic chemistry methodologies that build upon established dihydropyridone synthesis protocols. The compound belongs to the chemical class of 3,4-dihydro-2(1H)-pyridones, which are typically synthesized through multicomponent reaction strategies. The general synthetic approach for related dihydropyridone compounds involves the reaction of Meldrum's acid, beta-keto-ester derivatives, and aromatic aldehydes in the presence of ammonium acetate.

The development of GSK429286A specifically emerged from systematic medicinal chemistry optimization efforts targeting improved pharmacokinetic parameters compared to earlier lead compounds. The synthetic route likely involves the formation of the dihydropyridone core through established multicomponent reaction protocols, followed by subsequent functional group modifications to introduce the indazole amide moiety.

Key synthetic transformations in the preparation of GSK429286A include the formation of the amide bond connecting the dihydropyridone core to the fluorinated indazole ring system. This amide formation step requires careful control of reaction conditions to ensure high yield and purity of the final product. The incorporation of the trifluoromethyl-substituted phenyl group into the dihydropyridone ring system represents another critical synthetic transformation that influences the compound's overall properties.

The synthetic methodology must accommodate the presence of multiple fluorine-containing functional groups, which can influence reaction selectivity and require specialized handling procedures. The trifluoromethyl group is typically introduced through the use of appropriate trifluoromethyl-containing starting materials, while the indazole fluorine substituent requires selective fluorination or the use of pre-fluorinated indazole intermediates.

Advanced synthetic techniques may involve asymmetric synthesis approaches to control the stereochemistry at the dihydropyridone ring system. Chemoenzymatic methodologies have been developed for related dihydropyridone compounds, suggesting potential applications for the stereoselective synthesis of GSK429286A analogs.

Purification Techniques

The purification of GSK429286A requires sophisticated analytical and preparative techniques to achieve the high purity levels required for research applications. High-performance liquid chromatography represents the primary analytical method for purity assessment, with reported purity levels exceeding 98% for research-grade material. The chromatographic separation takes advantage of the compound's distinctive retention characteristics based on its molecular size and polarity.

Column chromatography on silica gel serves as a fundamental purification technique during the synthetic preparation of GSK429286A. The separation utilizes mixtures of hexane and ethyl acetate as mobile phases, with gradient elution providing optimal resolution of the target compound from synthetic intermediates and byproducts. The specific elution conditions must be optimized to account for the compound's solubility characteristics and the nature of potential impurities.

Crystallization techniques may be employed as additional purification methods, taking advantage of the compound's solid-state properties and solubility differences between various solvent systems. The compound's appearance has been described as white to off-white or beige solid material, indicating successful purification to remove colored impurities.

Quality control procedures for purified GSK429286A include multiple analytical techniques to confirm identity and assess purity. Nuclear magnetic resonance spectroscopy provides structural confirmation and can detect the presence of residual solvents or synthetic intermediates. Mass spectrometry offers sensitive detection of molecular weight variants and potential degradation products.

The purification process must also address the removal of residual metals that may be introduced during synthetic transformations, particularly if metal-catalyzed reactions are employed in the synthetic route. Appropriate washing and extraction procedures help ensure the removal of such contaminants to achieve research-grade purity levels.

Storage and handling of purified GSK429286A require careful attention to prevent degradation or contamination. The compound is typically packaged under inert atmosphere conditions and stored at controlled temperatures to maintain its chemical integrity throughout its shelf life.

Myosin Phosphatase Targeting Subunit 1 Phosphorylation Modulation

The regulation of myosin phosphatase targeting subunit 1 (MYPT1) phosphorylation represents a fundamental mechanism through which GSK429286A exerts its cellular effects. MYPT1 serves as the regulatory subunit of myosin light chain phosphatase, and its phosphorylation state directly influences actomyosin contractility and cytoskeletal organization [3] [4].

Effects on Threonine 850 Phosphorylation

GSK429286A treatment at 10 μM concentration resulted in increased MYPT1 phosphorylation at Threonine 850 (Thr850), a non-inhibitory ROCK phosphorylation site [1] [5]. This phosphorylation event differs mechanistically from the inhibitory phosphorylation sites and represents a specific molecular signature of ROCK activity. Studies demonstrated that both Thr695 and Thr850 can be phosphorylated by ROCK, with Thr850 being the preferred substrate for ROCK while Thr695 is phosphorylated by unidentified kinases [6].

Research revealed that phosphorylation of MYPT1 at Thr850 inhibits the activity of protein phosphatase 1 catalytic subunit with similar efficacy to Thr695 phosphorylation [6]. The rates of phosphorylation at these two sites were comparable, and both sites demonstrated equivalent inhibitory potency when phosphorylated [6]. However, the functional consequences of Thr850 phosphorylation in cellular contexts remain distinct from those of the well-characterized inhibitory sites.

In experimental systems, GSK429286A treatment effectively abolished both basal and constitutively active RhoA mutant (G14V-Rho)-induced phosphorylation of MYPT1 at Thr850 in human embryonic kidney 293 cells, demonstrating similar potency to established ROCK inhibitors H-1152 and Y-27632 [7]. This effect was consistent with ROCK-mediated phosphorylation at this site and confirmed the selectivity of GSK429286A for ROCK pathways.

Comparison with Other ROCK Inhibitors

GSK429286A demonstrated superior selectivity compared to widely utilized ROCK inhibitor Y-27632 when assessed on comprehensive kinase specificity panels [2] [7]. At 1 μM concentration, GSK429286A reduced ROCK2 activity by more than 20-fold, with the only other kinase significantly inhibited being mitogen and stress-activated protein kinase 1 (MSK1), whose activity was reduced approximately 5-fold [7].

The selectivity profile of GSK429286A extends beyond ROCK family members to include limited inhibition of ribosomal S6 kinase (RSK) and p70 S6 kinase with IC50 values of 780 nM and 1.94 μM, respectively [1] [8]. Notably, GSK429286A does not significantly inhibit leucine-rich repeat kinase 2 (LRRK2) even at concentrations as high as 30 μM, representing a 500-fold selectivity window over its ROCK2 IC50 value [7].

| Inhibitor | ROCK1 IC50 | ROCK2 IC50 | Selectivity Profile |

|---|---|---|---|

| GSK429286A | 14 nM | 63 nM | High selectivity; minimal off-target effects |

| Y-27632 | Variable | Variable | Lower selectivity on kinase panels |

| H-1152 | Variable | Variable | Broader kinase inhibition profile |

The differential effects on MYPT1 phosphorylation sites provide mechanistic insights into ROCK inhibitor specificity. GSK429286A, like other ROCK inhibitors, effectively reduced serum-induced phosphorylation of MYPT1 at Thr853 and reduced phosphorylation at Thr696, while showing no significant effect on Thr695 phosphorylation [9] [10]. This phosphorylation pattern suggests that GSK429286A selectively targets ROCK-mediated pathways while preserving other kinase activities that regulate MYPT1 function.

Cytoskeletal Regulation

The effects of GSK429286A on cytoskeletal organization represent a primary mechanism through which this compound influences cellular behavior. Through its inhibition of ROCK activity, GSK429286A disrupts the normal regulation of actomyosin contractility and stress fiber formation, leading to significant alterations in cell morphology and mechanical properties.

Actin-Myosin Contractility Modulation

GSK429286A treatment results in decreased myosin light chain phosphorylation through inhibition of ROCK-mediated pathways, leading to reduced actomyosin contractility [9] [10]. The compound effectively reduced serum-induced phosphorylation of myosin light chain at Thr18 and Ser19, key regulatory sites that control myosin motor activity and force generation [9] [10].

The inhibition of ROCK by GSK429286A disrupts the normal calcium-independent contractile mechanisms that maintain cellular tension. ROCK mediates contraction of stress fibers in a calcium-independent manner and is responsible for sustained contractile responses [11]. Studies using glycerol-isolated stress fibers demonstrated that calcium-independent contraction is specifically due to ROCK activity, as this contraction was inhibited by ROCK-specific inhibitors including compounds with similar mechanisms to GSK429286A [11].

Research on stress fiber mechanics revealed that ROCK inhibition leads to significant changes in cellular mechanical properties. When individual stress fibers were severed using laser techniques, the retraction kinetics and mechanical properties were altered by ROCK inhibition [12]. Treatment with ROCK inhibitors, including compounds mechanistically similar to GSK429286A, resulted in minimal stress fiber retraction of approximately 400 nm, compared to substantial retraction in untreated cells [12].

The molecular mechanism underlying these effects involves ROCK's dual role in regulating myosin light chain phosphorylation directly and through inhibition of myosin phosphatase activity. GSK429286A treatment blocks both pathways, resulting in decreased phosphorylation of myosin regulatory light chains and reduced actomyosin contractile force generation [13]. This dual mechanism explains the compound's potent effects on cellular contractility even at nanomolar concentrations.

Cell Morphology Alterations

Treatment with GSK429286A induces characteristic morphological changes in cultured cells, particularly affecting cell shape, adhesion properties, and cytoskeletal organization. These changes result from the disruption of ROCK-mediated contractile mechanisms that normally maintain cell morphology and polarity.

ROCK inhibition by GSK429286A leads to cell rounding and loss of stress fiber organization, effects that are consistent with the compound's mechanism of action [14]. In breast cancer cell lines, ROCK inhibitors including GSK429286A caused reversion of malignant morphological characteristics, with cells adopting more rounded, less elongated shapes characteristic of reduced contractility [14].

The morphological changes induced by GSK429286A are accompanied by alterations in focal adhesion dynamics. ROCK activity is essential for the maturation and stabilization of focal adhesions, and its inhibition by GSK429286A results in decreased focal adhesion number and altered adhesion turnover [15]. This effect contributes to the observed changes in cell morphology and migration behavior.

Quantitative analysis of cell morphological parameters revealed that GSK429286A treatment significantly affects cellular aspect ratio, area, and circularity measurements [16]. These changes reflect fundamental alterations in cytoskeletal tension and organization that result from ROCK inhibition. The morphological alterations are reversible upon compound removal, indicating that the effects are due to functional inhibition rather than cytotoxic mechanisms.

The temporal dynamics of morphological changes following GSK429286A treatment provide insights into the mechanism of action. Cell rounding typically occurs within minutes of treatment, reflecting the rapid effects on actomyosin contractility [11]. Longer-term exposure results in more extensive cytoskeletal reorganization and changes in cell adhesion properties that persist for hours after initial treatment.

Impact on Cell Migration Mechanisms

GSK429286A significantly influences cell migration through multiple interconnected mechanisms involving cytoskeletal regulation, focal adhesion dynamics, and mechanosensitive signaling pathways. The compound's effects on cell migration are particularly relevant in cancer biology, where aberrant migration contributes to metastatic progression.

Cancer Cell Migration Effects

GSK429286A treatment produces significant effects on cancer cell migration through multiple molecular pathways that converge on cytoskeletal regulation and cellular mechanical properties. The compound's effects are particularly pronounced in highly metastatic cancer cell lines that depend on ROCK activity for invasive behavior.

In breast cancer cell lines, GSK429286A treatment resulted in substantial reductions in migration capacity as measured by transwell migration assays [22] [23]. The compound effectively inhibited migration of MDA-MB-231 and MDA-MB-435 cells, with effects mediated through decreased phosphorylation of Src and mitogen-activated protein kinase pathways [22] [23]. These signaling changes reflect the downstream consequences of ROCK inhibition on cellular migration machinery.

The effects of GSK429286A on cancer cell migration involve alterations in epithelial-mesenchymal transition (EMT) processes. ROCK activity is essential for maintaining mesenchymal characteristics in cancer cells, and its inhibition by GSK429286A can reverse EMT-associated changes [24] [25]. This includes upregulation of E-cadherin expression and downregulation of mesenchymal markers such as N-cadherin and vimentin, changes that are associated with reduced migratory and invasive capacity.

| Cell Line | Migration Reduction | Mechanism | Reference |

|---|---|---|---|

| MDA-MB-231 | 50.56% ± 9.15% | ROCK inhibition, reduced myosin II activity | [15] |

| MDA-MB-435 | Significant decrease | Src/MAPK pathway inhibition | [22] [23] |

| T24 (bladder) | Significant inhibition | Src/Akt/JNK pathway modulation | [26] |

The temporal dynamics of migration inhibition by GSK429286A provide insights into the underlying mechanisms. Acute treatment results in rapid changes in cell morphology and reduced migration speed, effects that are consistent with direct inhibition of actomyosin contractility [15]. Longer-term exposure leads to more extensive changes in gene expression and cellular phenotype, including alterations in EMT-related transcription factors and matrix metalloproteinase expression.

Research on the relationship between TRPM7 and ROCK pathways revealed complex interactions that influence migration behavior. TRPM7 short hairpin RNA (shRNA) experiments demonstrated that TRPM7 knockdown affects cellular responses to ROCK inhibition, suggesting functional interactions between these pathways [27]. The combination of TRPM7 knockdown and ROCK inhibition by compounds like GSK429286A may produce synergistic effects on migration inhibition.

The effects of GSK429286A on cancer cell migration extend beyond simple inhibition of motility to include changes in invasion capacity and metastatic potential. Studies using three-dimensional invasion assays demonstrated that ROCK inhibition significantly reduces the ability of cancer cells to invade through extracellular matrix barriers [26] [25]. These effects are mediated through reduced matrix metalloproteinase activity and altered cell-matrix adhesion properties.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic